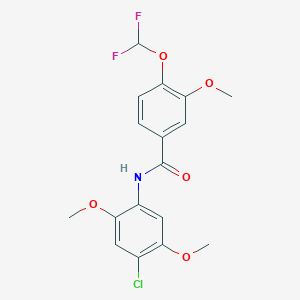
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. CDMB is a member of the benzamide family, which is a class of organic compounds that are widely used in the synthesis of various drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. In animal studies, N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to reduce inflammation and pain in various models of inflammation and pain. N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has also been shown to inhibit the growth of various tumor cell lines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide also has some limitations, including its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. One potential direction is the development of new drugs based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the investigation of the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide and its potential targets in various physiological processes. Additionally, the synthesis of new analogs of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide with improved properties and reduced toxicity could be a promising direction for future research.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves a multi-step process that requires specialized equipment and expertise in organic chemistry. The first step involves the reaction of 4-chloro-2,5-dimethoxyaniline with difluoromethyl 4-methoxybenzoate in the presence of a catalyst to form N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has potential applications in various fields of scientific research, including pharmacology, biochemistry, and medicine. In pharmacology, N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory conditions. In biochemistry, N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been used as a tool to study the mechanism of action of various enzymes and proteins. In medicine, N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H16ClF2NO5 |
|---|---|
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C17H16ClF2NO5/c1-23-13-8-11(14(24-2)7-10(13)18)21-16(22)9-4-5-12(26-17(19)20)15(6-9)25-3/h4-8,17H,1-3H3,(H,21,22) |
InChI-Schlüssel |
GYEHMKMTGGPVPV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,2-trifluoro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279690.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B279709.png)